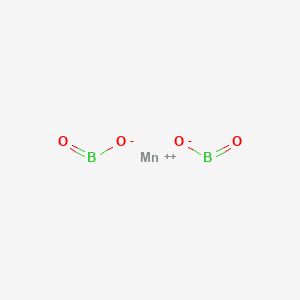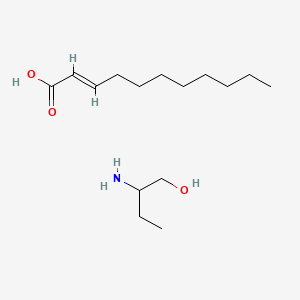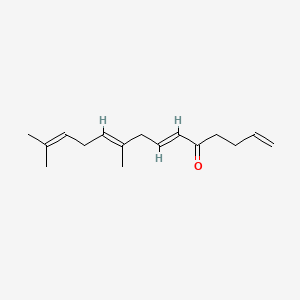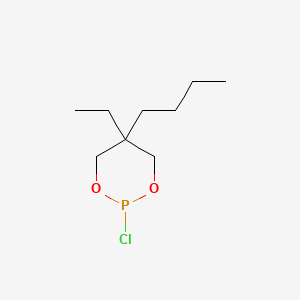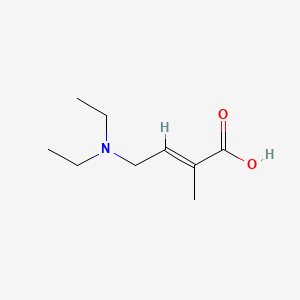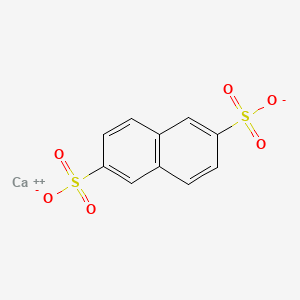
Calcium naphthalene-2,6-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Naftaleno-disulfonato de calcio: es un compuesto orgánico con la fórmula molecular C₁₀H₆CaO₆S₂. Es una sal de calcio del ácido 2,6-naftaleno-disulfónico, que es un derivado del naftaleno, un hidrocarburo aromático policíclico. Este compuesto es conocido por sus aplicaciones en varios campos, incluidos la química, la biología y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción:
Materiales de partida: La síntesis de 2,6-naftaleno-disulfonato de calcio generalmente comienza con naftaleno, que se somete a sulfonación para formar ácido 2,6-naftaleno-disulfónico.
Sulfonación: El naftaleno se trata con ácido sulfúrico en condiciones controladas para introducir grupos de ácido sulfónico en las posiciones 2 y 6.
Neutralización: El ácido 2,6-naftaleno-disulfónico resultante se neutraliza luego con hidróxido de calcio para formar 2,6-naftaleno-disulfonato de calcio.
Métodos de producción industrial:
Producción a gran escala: La producción industrial implica pasos similares pero a mayor escala, con condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza.
Purificación: El producto se purifica mediante cristalización u otros métodos adecuados para obtener el compuesto deseado en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El 2,6-naftaleno-disulfonato de calcio puede sufrir reacciones de oxidación, donde el anillo de naftaleno se oxida para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir los grupos de ácido sulfónico en sales de sulfonato u otras formas reducidas.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde los grupos de ácido sulfónico pueden ser reemplazados por otros grupos funcionales.
Reactivos y condiciones comunes:
Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Agentes reductores: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Reactivos de sustitución: Se pueden usar varios nucleófilos para reacciones de sustitución, dependiendo del producto deseado.
Principales productos:
Productos de oxidación: La oxidación puede conducir a la formación de naftoquinonas y otros derivados oxidados.
Productos de reducción: La reducción puede producir derivados de naftaleno con grupos de ácido sulfónico modificados.
Productos de sustitución: Las reacciones de sustitución pueden producir una amplia gama de derivados con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
Química:
Catálisis: El 2,6-naftaleno-disulfonato de calcio se utiliza como catalizador en varias reacciones orgánicas.
Síntesis: Sirve como intermedio en la síntesis de otras moléculas orgánicas complejas.
Biología:
Estudios bioquímicos: El compuesto se utiliza en estudios bioquímicos para investigar el comportamiento de los compuestos aromáticos sulfonados en sistemas biológicos.
Medicina:
Industria:
Tintes y pigmentos: El compuesto se utiliza en la producción de tintes y pigmentos debido a sus grupos de ácido sulfónico.
Aditivos para concreto: Se utiliza como aditivo en el concreto para mejorar sus propiedades.
Mecanismo De Acción
Objetivos moleculares y vías:
Interacción con proteínas: El 2,6-naftaleno-disulfonato de calcio puede interactuar con proteínas y enzimas, afectando su actividad y función.
Vías: Puede influir en varias vías bioquímicas modificando la actividad de enzimas y proteínas clave.
Comparación Con Compuestos Similares
Compuestos similares:
2,6-Naftaleno-disulfonato de sodio: Similar en estructura pero con sodio en lugar de calcio.
2,6-Naftaleno-disulfonato de potasio: Otro compuesto similar con potasio como contraión.
Unicidad:
Ion calcio: La presencia de calcio lo hace único, ya que los iones calcio pueden tener interacciones específicas con moléculas y sistemas biológicos.
Aplicaciones: Sus aplicaciones en aditivos para concreto y estudios bioquímicos específicos resaltan sus propiedades únicas en comparación con otros compuestos similares.
Propiedades
Número CAS |
93804-30-9 |
|---|---|
Fórmula molecular |
C10H6CaO6S2 |
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
calcium;naphthalene-2,6-disulfonate |
InChI |
InChI=1S/C10H8O6S2.Ca/c11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+2/p-2 |
Clave InChI |
LJYYUPYEVYMPLY-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






